molecular formula C9H14N3NaO8P B3285874 3'-Cytidylic acid, disodium salt CAS No. 81487-29-8

3'-Cytidylic acid, disodium salt

Cat. No.: B3285874
CAS No.: 81487-29-8
M. Wt: 346.19 g/mol
InChI Key: BXFNBJRBIXFESR-IAIGYFSYSA-N
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Description

3’-Cytidylic acid, disodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is commonly used in biochemical research and has applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cytidylic acid, disodium salt typically involves the phosphorylation of cytidine. One common method is the reaction of cytidine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of 3’-Cytidylic acid, disodium salt often involves the enzymatic phosphorylation of cytidine using specific kinases. This method is preferred due to its high specificity and yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3’-Cytidylic acid, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Cytidylic acid, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Cytidylic acid, disodium salt involves its incorporation into RNA molecules during transcription. It serves as a substrate for RNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This process is essential for the synthesis of RNA, which in turn plays a critical role in protein synthesis and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Cytidine-5’-monophosphate (CMP): Another nucleotide derivative with similar structure and function.

    Uridine-5’-monophosphate (UMP): A nucleotide that differs by having uracil as the nucleobase instead of cytosine.

    Adenosine-5’-monophosphate (AMP): A nucleotide with adenine as the nucleobase.

Uniqueness

3’-Cytidylic acid, disodium salt is unique due to its specific role in RNA synthesis and its potential therapeutic applications. Unlike other nucleotides, it is specifically involved in the formation of cytidine-containing RNA sequences, which are crucial for various biological processes .

Properties

CAS No.

81487-29-8

Molecular Formula

C9H14N3NaO8P

Molecular Weight

346.19 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1

InChI Key

BXFNBJRBIXFESR-IAIGYFSYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.[Na]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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